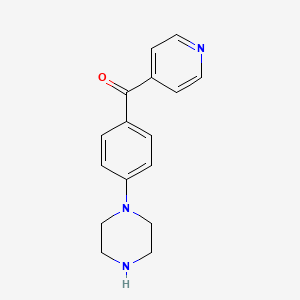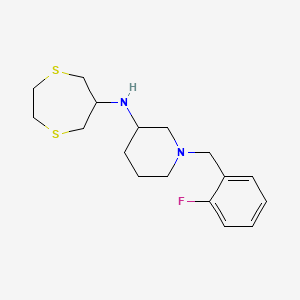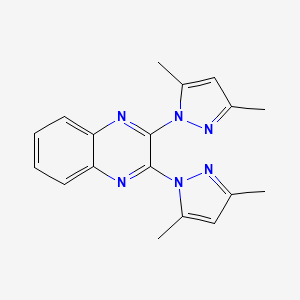
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone is not fully understood, but several studies have suggested that it involves the modulation of various signaling pathways in cells. In cancer cells, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis and cell cycle arrest. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has also been reported to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to interfere with the viral replication cycle by inhibiting viral entry, RNA synthesis, and protein expression. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could have multiple targets and mechanisms of action in different diseases.
Biochemical and Physiological Effects:
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to have several biochemical and physiological effects in cells and animals. In cancer cells, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been reported to induce DNA damage, activate caspases, and inhibit cell migration and invasion. In animal models, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve survival rates. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to reduce viral load, prevent viral transmission, and improve immune response. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could have diverse effects on different biological processes and systems.
実験室実験の利点と制限
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has several advantages as a research tool, including its small size, high purity, and low toxicity. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can be easily synthesized and purified in large quantities, which makes it a cost-effective compound for lab experiments. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can also be modified to generate analogs with different properties and activities. However, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone also has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone also has some potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, including the optimization of its synthesis and purification methods, the identification of its molecular targets and pathways, the development of its analogs with improved properties and activities, and the evaluation of its therapeutic potential in clinical trials. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could also be used as a tool to investigate the biology of cancer, inflammation, and viral infections, and to identify new drug targets and biomarkers. The combination of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone with other drugs or therapies could also enhance its efficacy and reduce its side effects. Overall, the research on (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has the potential to contribute to the development of new treatments for several diseases and to advance our understanding of the complex biology of cells and organisms.
合成法
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-piperazin-1-ylphenylamine with 4-chloromethylpyridine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone. The synthesis of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been reported in several scientific publications, and the purity and yield of the compound can be optimized through different reaction conditions and purification techniques.
科学的研究の応用
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could be a promising candidate for the development of novel therapeutics for cancer, inflammation, and viral infections.
特性
IUPAC Name |
(4-piperazin-1-ylphenyl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-5-7-17-8-6-14)13-1-3-15(4-2-13)19-11-9-18-10-12-19/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDVQJXEURGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)